Ac-Val-Tyr-Lys-NH2 Trifluoroacetate Ac-Val-Tyr-Lys-NH2 Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 884009-99-8
VCID: VC11663455
InChI: InChI=1S/C22H35N5O5.C2HF3O2/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23;3-2(4,5)1(6)7/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32);(H,6,7)/t17-,18-,19-;/m0./s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Molecular Formula: C24H36F3N5O7
Molecular Weight: 563.6 g/mol

Ac-Val-Tyr-Lys-NH2 Trifluoroacetate

CAS No.: 884009-99-8

Cat. No.: VC11663455

Molecular Formula: C24H36F3N5O7

Molecular Weight: 563.6 g/mol

* For research use only. Not for human or veterinary use.

Ac-Val-Tyr-Lys-NH2 Trifluoroacetate - 884009-99-8

Specification

CAS No. 884009-99-8
Molecular Formula C24H36F3N5O7
Molecular Weight 563.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C22H35N5O5.C2HF3O2/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23;3-2(4,5)1(6)7/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32);(H,6,7)/t17-,18-,19-;/m0./s1
Standard InChI Key UKVKUBGHKQMMBG-YOTVLOEGSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
SMILES CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ac-Val-Tyr-Lys-NH2 Trifluoroacetate is a tripeptide with the sequence Ac-Val-Tyr-Lys-NH2, modified by trifluoroacetic acid (TFA) to form a salt. The N-terminal valine is acetylated (Ac-), while the C-terminal lysine is amidated (-NH2). The trifluoroacetate counterion improves solubility in polar solvents, a common strategy in peptide chemistry to facilitate handling and purification.

Table 1: Key Molecular Properties

PropertyValue
CAS Number884009-99-8
Molecular FormulaC24H36F3N5O7\text{C}_{24}\text{H}_{36}\text{F}_{3}\text{N}_{5}\text{O}_{7}
Molecular Weight563.6 g/mol
IUPAC Name(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid
SMILES NotationCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

The stereochemistry of the peptide backbone follows L-configurations for all amino acids, as indicated by the "S" designations in its IUPAC name. The tyrosine residue contributes a phenolic hydroxyl group, while the lysine side chain provides a primary amine, both of which may participate in intra- or intermolecular interactions.

Physicochemical Properties

The trifluoroacetate salt form markedly influences the compound’s behavior:

  • Solubility: Highly soluble in aqueous buffers, acetonitrile, and dimethylformamide (DMF), but insoluble in nonpolar solvents like ether.

  • Stability: Susceptible to hydrolysis under extreme pH conditions or prolonged exposure to elevated temperatures. Lyophilized forms are stable at -20°C for long-term storage.

  • Isoelectric Point (pI): Estimated at 8.2–9.0 due to the lysine residue’s basic side chain (pKa ~10.5) and the N-terminal acetyl group’s neutrality.

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Ac-Val-Tyr-Lys-NH2 Trifluoroacetate typically employs SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . Key steps include:

  • Resin Loading: A Wang or Rink amide resin is selected to yield the C-terminal amide upon cleavage.

  • Amino Acid Coupling: Sequential activation of Fmoc-protected valine, tyrosine, and lysine derivatives using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide).

  • Acetylation: The N-terminus is acetylated using acetic anhydride after final deprotection.

  • Cleavage and Deprotection: Treatment with a TFA-based cocktail (e.g., TFA:water:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5) removes side-chain protecting groups and releases the peptide from the resin .

  • Salt Formation: Precipitation in cold ether yields the trifluoroacetate salt, which is then lyophilized.

Table 2: Representative SPPS Protocol

StepReagents/ConditionsDuration
Resin swellingDCM/DMF (1:1)30 min
Fmoc deprotection20% piperidine in DMF2 × 5 min
Coupling4 eq amino acid, HBTU, DIPEA60 min
Acetylation10% acetic anhydride in DMF20 min
CleavageTFA/water/TIS/EDT (95:2.5:1.25:1.25)3 hr

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients (0.1% TFA) achieves >95% purity. The trifluoroacetate ion pairs with the peptide, improving retention and peak symmetry.

Challenges and Limitations

  • Trifluoroacetate Interference: TFA may inhibit enzymatic assays or cell-based studies, necessitating desalting via dialysis or ion-exchange chromatography.

  • Cost-Efficiency: SPPS of custom peptides remains expensive, with per-gram costs exceeding $500 for research-grade material.

  • Stability in Biological Matrices: Susceptibility to serum proteases limits in vivo applications without further stabilization strategies (e.g., D-amino acid substitution).

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